molecular formula C19H22N4O2 B2953009 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide CAS No. 1448139-82-9

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide

Cat. No.: B2953009
CAS No.: 1448139-82-9
M. Wt: 338.411
InChI Key: RKDWTVXVQLEIIN-CMDGGOBGSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide is a synthetic organic compound with a molecular formula of C19H22N4O2 and a molecular weight of 338.411 g/mol. This compound is part of the cinnamamide family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide can be achieved through various synthetic routes. One efficient method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Chemical Reactions Analysis

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide has significant potential in scientific research due to its diverse biological activities. It has been studied for its antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi . Additionally, it has shown promise in anticancer research, with studies indicating its cytotoxic effects on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines . The compound also exhibits antioxidant activity, making it a valuable candidate for further research in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound interacts with the ergosterol present in the fungal plasmatic membrane and the cell wall . This interaction disrupts the integrity of the membrane, leading to cell death. In terms of its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide can be compared with other cinnamamide derivatives, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide . While both compounds exhibit antimicrobial and anticancer activities, this compound is unique due to its specific molecular structure, which contributes to its distinct biological activities . Other similar compounds include cinnamic acid derivatives, which also possess antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

(E)-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-18(22-17(24)9-8-16-6-4-3-5-7-16)15(2)21-19(20-14)23-10-12-25-13-11-23/h3-9H,10-13H2,1-2H3,(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDWTVXVQLEIIN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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